REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([C:9](Cl)(Cl)Cl)[CH:8]=1>>[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:8]=1)[C:9]#[N:1]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C(C1)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is preferably from 90° to 120° C.
|
Type
|
CUSTOM
|
Details
|
the reaction time is preferably form 5 to 20 hours
|
Duration
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12.5 (± 7.5) h
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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CUSTOM
|
Details
|
the ammonia is recovered
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Type
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FILTRATION
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Details
|
the mixture is filtered
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Type
|
DISTILLATION
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Details
|
The filtrate is distilled
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Name
|
|
Type
|
product
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Smiles
|
FC=1C=CC=C(C#N)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |